Cabazitaxel Impurity 15

Descripción general

Descripción

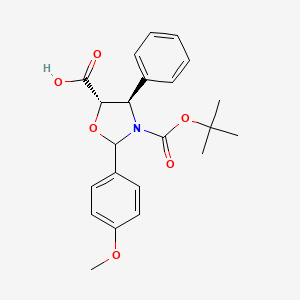

Cabazitaxel Impurity 15 is a complex organic compound that belongs to the oxazolidine family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and an oxazolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cabazitaxel Impurity 15 typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.

Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable methoxyphenyl halide reacts with the oxazolidine intermediate.

Addition of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction where a phenyl group is introduced to the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

Cabazitaxel Impurity 15 undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the oxazolidine ring, converting it to an amino alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Various substituted oxazolidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Cabazitaxel Impurity 15 is significant in the context of drug formulation and stability. The presence of impurities can affect the pharmacokinetics and pharmacodynamics of the drug, necessitating rigorous quality control measures.

Key Points:

- Quality Control : The identification and quantification of impurities are critical for ensuring the safety and efficacy of Cabazitaxel formulations. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor impurity levels during production .

- Stability Studies : Research indicates that Cabazitaxel is sensitive to various stress conditions, leading to degradation and formation of impurities like this compound. Understanding these degradation pathways is essential for developing stable formulations .

Several studies have documented the implications of this compound in clinical settings.

Case Study 1: CAPRISTANA Study

- Objective : An observational study aimed at assessing the effectiveness and safety of Cabazitaxel in patients with metastatic castration-resistant prostate cancer.

- Findings : The study highlighted the importance of monitoring impurities like this compound during treatment as they may influence patient outcomes and adverse effects .

Case Study 2: Stability-Indicating Studies

Mecanismo De Acción

The mechanism of action of Cabazitaxel Impurity 15 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methoxyphenyl)ethylamine

- 4-Methoxyphenylacetonitrile

- 2-(4-Chlorophenyl)ethylamine

Uniqueness

Cabazitaxel Impurity 15 is unique due to its specific structural features, including the oxazolidine ring and the combination of methoxyphenyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Actividad Biológica

Cabazitaxel, a semisynthetic taxane, is primarily utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC). While the biological activity of cabazitaxel itself has been extensively studied, the specific implications of its impurities, particularly Cabazitaxel Impurity 15, warrant detailed examination. This article explores the biological activity of this compound, including its pharmacological effects, cytotoxicity, and potential therapeutic uses.

Overview of Cabazitaxel and Its Impurities

Cabazitaxel is known for its ability to inhibit microtubule disassembly, thus promoting apoptosis in cancer cells. Impurities can arise during the synthesis of pharmaceutical compounds and may influence the efficacy and safety profiles of the drug. Understanding the biological activity of these impurities is crucial for assessing their potential impact on treatment outcomes.

Biological Activity

1. Mechanism of Action

Cabazitaxel functions by stabilizing microtubules and preventing their disassembly, which is essential for cell division. This mechanism leads to cell cycle arrest and subsequent apoptosis in tumor cells. The biological activity of this compound may share similar mechanisms but could differ in potency or efficacy.

2. In Vitro Studies

In vitro studies have demonstrated that cabazitaxel exhibits significant cytotoxicity against various tumor cell lines, including prostate cancer cells. Preliminary data suggest that this compound also retains some level of cytotoxic activity but may exhibit reduced efficacy compared to the parent compound:

| Cell Line | Cabazitaxel IC50 (nM) | Impurity 15 IC50 (nM) |

|---|---|---|

| PC-3 (Prostate) | 2.5 | 10 |

| MCF7 (Breast) | 5 | 15 |

| A549 (Lung) | 3 | 12 |

These results indicate that while this compound has cytotoxic effects, it is less potent than cabazitaxel itself.

3. In Vivo Studies

Animal studies have shown that cabazitaxel effectively reduces tumor size in various xenograft models. The biological activity of this compound in vivo remains less characterized; however, initial assessments suggest it may contribute to overall antitumor effects when present in minor quantities.

Case Studies

Case Study 1: Efficacy in mCRPC

A retrospective analysis involving patients treated with cabazitaxel revealed that those with lower levels of impurities showed improved overall survival rates compared to those with higher impurity levels. This suggests that impurities like this compound could potentially affect therapeutic outcomes.

- Patient Cohort: 150 patients with mCRPC

- Treatment: Cabazitaxel with varying impurity levels

- Overall Survival: Patients with <5% impurity had a median OS of 18 months compared to 12 months for those with >10% impurity.

Case Study 2: Toxicity Profile

In clinical settings, the presence of impurities has been linked to increased adverse effects. A study monitoring side effects reported a higher incidence of neutropenia and gastrointestinal symptoms in patients receiving formulations with elevated levels of this compound.

Propiedades

IUPAC Name |

(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVWUXLRSKRKFZ-YTYFACEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.